3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

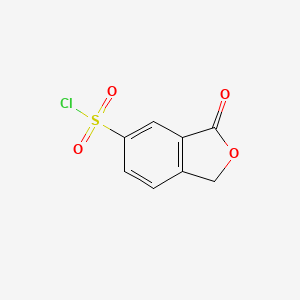

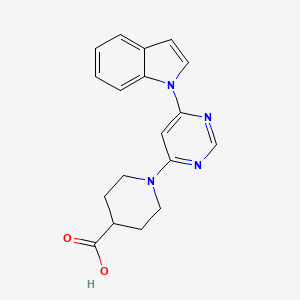

“3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride” is a chemical compound with the molecular formula C8H5ClO4S and a molecular weight of 232.64 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C8H5ClO4S . The compound has a monoisotopic mass of 231.959702 Da .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a predicted boiling point of approximately 446.4° C at 760 mmHg and a predicted density of approximately 1.6 g/cm3. Its refractive index is predicted to be n20D 1.61 .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

Polymer-supported sulfonyl chloride, akin to 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride, has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing its utility in the construction of heterocyclic compounds that exhibit broad antibacterial activity. This approach emphasizes the importance of such sulfonyl chlorides in facilitating efficient syntheses of pharmacologically relevant compounds (Holte, Thijs, & Zwanenburg, 1998).

Catalysis in Organic Synthesis

Research demonstrates the application of sulfonylated benzofurans, potentially derivable from compounds like this compound, in Ag-catalyzed oxidative cyclization reactions. This method allows the synthesis of benzofurans with dual functional groups, underlining the role of sulfonyl chlorides in introducing sulfonylation into heterocycles through catalytic processes (Wu et al., 2017).

Role in Hydroprocessing Reactions

In the realm of catalysis, bimetallic oxynitrides, potentially utilizing sulfonyl chloride intermediates, have shown promise as catalysts in hydrotreating reactions. These catalysts are crucial for removing sulfur, nitrogen, and oxygen from feedstocks, thereby enhancing the quality of fuel products. This application highlights the significance of compounds like this compound in the development of new catalytic materials for environmental and industrial processes (Ramanathan, Yu, & Oyama, 1998).

Synthetic Organic Chemistry

The synthesis and transformations of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols demonstrate the versatility of sulfonyl chlorides in organic synthesis. This method, which could potentially involve derivatives of this compound, underscores the compound's utility in synthesizing a wide array of sulfonyl-containing compounds, which are valuable in pharmaceuticals and materials science (Wright & Hallstrom, 2006).

Propiedades

IUPAC Name |

3-oxo-1H-2-benzofuran-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXTZCJLOJMGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

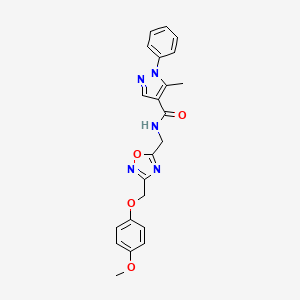

![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)

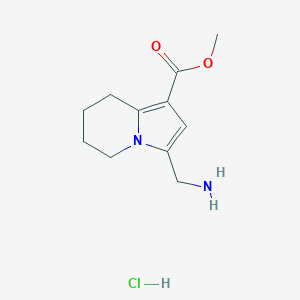

![1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

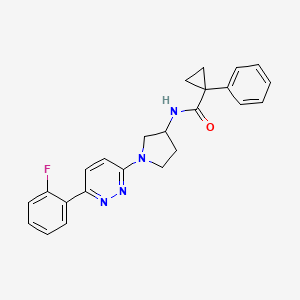

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)